2-[4-(benzyloxy)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-[4-(benzyloxy)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 2093152-46-4
VCID: VC11622149
InChI:
SMILES:
Molecular Formula: C19H22BClO3
Molecular Weight: 344.6

2-[4-(benzyloxy)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 2093152-46-4

Cat. No.: VC11622149

Molecular Formula: C19H22BClO3

Molecular Weight: 344.6

Purity: 95

* For research use only. Not for human or veterinary use.

2-[4-(benzyloxy)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 2093152-46-4

Specification

CAS No. 2093152-46-4
Molecular Formula C19H22BClO3
Molecular Weight 344.6

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the dioxaborolane class, featuring a boron atom coordinated within a five-membered heterocyclic ring. Its molecular formula is C₁₉H₂₂BClO₃, with a molecular weight of 344.6 g/mol. The structure comprises:

  • A 3-chloro-4-benzyloxyphenyl group attached to the boron atom.

  • A pinacol-derived dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) that enhances stability and reactivity.

The benzyloxy group at the para position and the chloro substituent at the meta position on the phenyl ring introduce steric and electronic effects that modulate reactivity in cross-coupling reactions.

Physicochemical Properties

While direct experimental data for this compound remains limited, inferences can be drawn from structurally similar boronate esters:

PropertyValue (Predicted/Analog-Based)Source Compound Reference
Melting Point60–65 °C
Boiling Point~440 °C
Density1.12–1.15 g/cm³
SolubilityOrganic solvents (THF, DCM)

The chloro substituent likely elevates melting points compared to non-halogenated analogs due to enhanced intermolecular interactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Benzyl Protection: Introduction of the benzyloxy group to 3-chlorophenol under alkaline conditions.

  • Boronate Ester Formation: Reaction of the substituted phenol with pinacol borane in the presence of a palladium catalyst.

A generalized reaction scheme is:

3-Chloro-4-hydroxybenzene+Benzyl bromideBase3-Chloro-4-benzyloxybenzene\text{3-Chloro-4-hydroxybenzene} + \text{Benzyl bromide} \xrightarrow{\text{Base}} \text{3-Chloro-4-benzyloxybenzene} 3-Chloro-4-benzyloxybenzene+PinacolboranePd catalystTarget Compound\text{3-Chloro-4-benzyloxybenzene} + \text{Pinacolborane} \xrightarrow{\text{Pd catalyst}} \text{Target Compound}

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a key partner in Suzuki reactions, enabling the construction of biaryl systems. Its stability under basic conditions and compatibility with diverse catalysts make it preferable over boronic acids in moisture-sensitive protocols.

Mechanistic Insight:
The dioxaborolane ring undergoes transmetallation with palladium complexes, transferring the aryl group to the metal center. Subsequent reductive elimination forms the desired carbon-carbon bond .

Functional Group Compatibility

  • Benzyloxy Group: Acts as a protecting group for hydroxyl functionalities, removable via hydrogenolysis.

  • Chloro Substituent: Provides a site for further functionalization (e.g., SNAr reactions).

Comparative Analysis with Structural Analogs

To contextualize its reactivity, the compound is compared to related boronate esters:

Compound NameMolecular FormulaKey Structural DifferenceReactivity Profile
2-(3-Benzyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC₁₉H₂₃BO₃Absence of chloro substituentHigher electrophilicity
2-[4-(t-Butyl)-2-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC₁₅H₂₁BClO₂t-Butyl vs. benzyloxy groupEnhanced steric hindrance
2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC₁₉H₂₃BO₃Ortho-benzyloxy substitutionAltered coupling regioselectivity

The meta-chloro and para-benzyloxy configuration in the target compound uniquely balances electronic withdrawal (via Cl) and steric bulk (via benzyloxy), optimizing it for couplings with electron-deficient aryl halides .

Future Directions and Research Opportunities

  • Catalytic System Optimization: Screening novel ligands to enhance coupling efficiency with sterically hindered substrates.

  • Polymer Chemistry: Exploring its use in synthesizing conjugated polymers for optoelectronic materials.

  • Pharmacological Probes: Derivatizing the core structure to develop kinase inhibitors or antimicrobial agents.

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